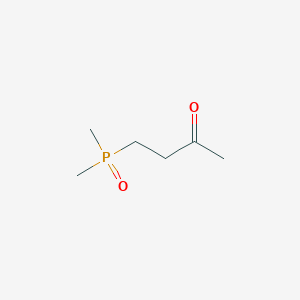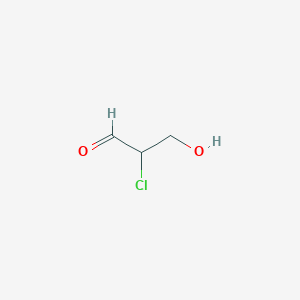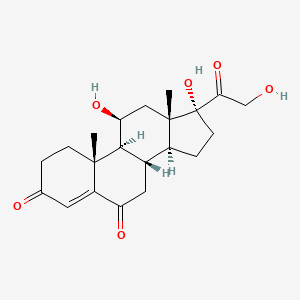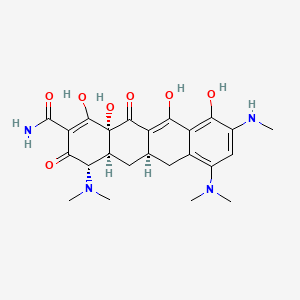
(2R,5R)-2,6-diamino-5-fluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2,6-diamino-5-fluorohexanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a fluorine atom on a hexanoic acid backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,6-diamino-5-fluorohexanoic acid can be achieved through several synthetic routes. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond to yield the target molecule . The reaction conditions typically involve the use of L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition.
Industrial Production Methods
the principles of flow microreactor systems could be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,6-diamino-5-fluorohexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with halohydrocarbons, leading to the formation of α,α-disubstituted amino acids.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halohydrocarbons for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve the use of chiral catalysts and Lewis acids to achieve high enantioselectivity and yield .
Major Products Formed
Scientific Research Applications
(2R,5R)-2,6-diamino-5-fluorohexanoic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5R)-2,6-diamino-5-fluorohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,5R)-2,6-diamino-5-fluorohexanoic acid include other chiral amino acid derivatives such as (2R,5R)-2-amino-5-hydroxyhexanoic acid and (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13FN2O2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2R,5R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m1/s1 |
InChI Key |
HILHCIBEZCWKBD-RFZPGFLSSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)[C@H](CN)F |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

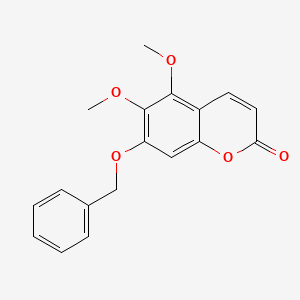
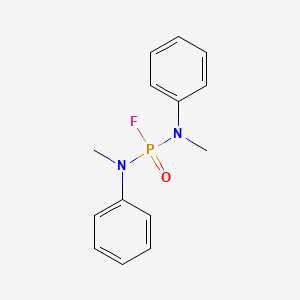



![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
